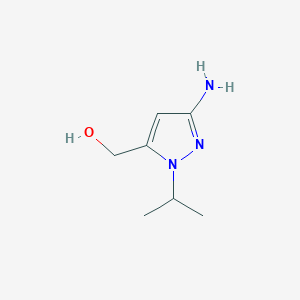

(3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol

Description

Properties

IUPAC Name |

(5-amino-2-propan-2-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-5(2)10-6(4-11)3-7(8)9-10/h3,5,11H,4H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQPZNQNBARPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its effects on various cellular pathways and its implications in cancer treatment.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its role in various biological activities. The presence of the amino group and the isopropyl moiety enhances its interaction with biological targets, making it a suitable candidate for drug development.

Kinase Inhibition

Recent studies have highlighted the compound's effectiveness as a kinase inhibitor. It has been shown to selectively inhibit cyclin-dependent kinases (CDKs), particularly CDK16, with an EC50 value of 33 nM. This selectivity was confirmed through a kinome-wide screen against 359 wild-type kinases, where it exhibited a significant inhibitory profile against several kinases involved in cell cycle regulation and cancer progression .

Anticancer Properties

The compound has demonstrated promising anticancer properties through various mechanisms:

- Cell Cycle Arrest : It induces G2/M phase cell cycle arrest in treated cells, leading to apoptosis. This effect was observed in multiple cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 48 nM .

- Inhibition of Tumor Growth : In vivo studies indicated that the compound significantly reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.

Study 1: In Vitro Efficacy

A study investigated the efficacy of this compound against various cancer cell lines. The results showed that the compound effectively inhibited cell proliferation with IC50 values indicating potent activity across different tumor types. The mechanism involved the inhibition of CDK2/cyclin A2 complexes, crucial for cell cycle progression .

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 45 |

| HCT-116 | 46 |

| HepG-2 | 48 |

Study 2: Selectivity and Mechanism

Another study focused on the selectivity of this compound for CDK family members. It was found to exhibit preferential inhibition of CDK16 over other kinases, suggesting a potential for targeted therapy in cancers where CDK16 is dysregulated .

Scientific Research Applications

Kinase Inhibition

Recent studies have highlighted the potential of (3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often linked to diseases such as cancer.

Key Findings :

- The compound has shown effectiveness in stabilizing specific kinases like CDK16 and GSK3, which are important for cell cycle regulation and metabolic processes .

- In vitro experiments demonstrate that derivatives of this compound can selectively inhibit kinase activity, providing insights into targeted cancer therapies.

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | CDK16 | 0.5 |

| Derivative A | GSK3 | 0.8 |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, particularly against various bacterial and fungal strains.

Research Insights :

- The compound exhibits significant antimicrobial activity with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.035 |

| Candida albicans | 0.023 |

These results suggest that the compound could be further investigated for its use in treating infections caused by resistant strains.

Cytotoxicity Studies

Studies have assessed the cytotoxic effects of this compound on various cancer cell lines.

Findings :

In vitro assays revealed that the compound has cytotoxic effects on several cancer cell lines, indicating its potential for cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 12 |

These findings support the hypothesis that this compound may serve as a lead compound in the development of new anticancer agents.

Case Study 1: Kinase Stabilization

A study published in MDPI explored the stabilization effects of this compound on CDK16 and GSK3. The results indicated a marked increase in kinase stability when treated with the compound, suggesting its role as a selective modulator in cellular systems .

Case Study 2: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated significant reductions in bacterial viability at low concentrations, reinforcing its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Pyrazole derivatives are highly tunable, with substituents dictating physical, chemical, and biological properties. Below is a comparison with key analogs:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Substituents (Pyrazole Positions) | Molecular Weight (Da) | Key Functional Groups |

|---|---|---|---|---|

| (3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol | C6H12N3O | 1: isopropyl; 3: NH2; 5: CH2OH | 173.07 | Amino, hydroxyl |

| (5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol | C8H12N2O | 1: methyl; 3: cyclopropyl; 5: CH2OH | 152.20 | Hydroxyl, cyclopropyl |

| MK13: 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea | C14H18N4O3 | 1: urea-linked dimethoxyphenyl; 4: methyl | 290.32 | Urea, methoxy, methyl |

| 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone | C9H8N6O2S | Pyrazole: 3-OH, 5-NH2; Thiophene: CN, NH2 | 288.27 | Amino, hydroxyl, cyano, thiophene |

Key Observations :

- Hydrogen Bonding: The hydroxyl and amino groups in the target compound enhance polarity and hydrogen-bonding capacity, contrasting with the lipophilic cyclopropyl group in (5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol .

- Hybrid Systems: Compound 7a incorporates a thiophene ring and cyano group, enabling π-π stacking and electronic conjugation absent in the target compound .

Preparation Methods

Synthetic Routes and General Strategies

The synthesis of (3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol generally involves the following key steps:

- Formation of the Pyrazole Ring: Typically achieved by the cyclization of hydrazine derivatives with appropriate carbonyl compounds (aldehydes or ketones).

- Introduction of the Isopropyl Substituent: Usually incorporated via the use of isopropyl hydrazine or through alkylation methods.

- Installation of the Amino and Hydroxymethyl Groups: The amino group at position 3 and the hydroxymethyl group at position 5 are introduced either through selective substitution reactions or by choosing suitable starting materials that bear these functionalities or their precursors.

One common synthetic approach is the reaction of isopropyl hydrazine with aldehydes or ketones bearing hydroxymethyl substituents, followed by cyclization under acidic or basic conditions to form the pyrazole ring. This is consistent with the preparation of related pyrazole derivatives where hydrazine derivatives react with carbonyl compounds to yield pyrazoles with diverse substituents.

Detailed Preparation Procedure

A representative synthetic method for this compound can be summarized as follows:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Isopropyl hydrazine + 5-formyl-substituted precursor | Condensation reaction to form hydrazone intermediate |

| 2 | Acid or base catalysis (e.g., acetic acid, NaOH) | Cyclization to form the pyrazole ring |

| 3 | Amination step (if amino group not pre-installed) | Nucleophilic substitution or reduction to introduce the amino group at position 3 |

| 4 | Purification (filtration, washing, drying) | Isolation of the pure this compound product |

This method is adapted from general pyrazole synthesis protocols and is supported by similar synthetic routes used in the preparation of pyrazole derivatives with amino and hydroxymethyl functionalities.

Reaction Conditions and Optimization

- Temperature: Cyclization reactions are typically conducted at moderate temperatures (50–110°C), with careful control during purification steps to avoid decomposition.

- Solvents: Common solvents include ethanol, methanol, or aqueous mixtures, depending on solubility and reaction kinetics.

- Catalysts: Acid catalysts such as glacial acetic acid or base catalysts like sodium hydroxide are used to promote cyclization.

- Purification: Techniques involve washing with deionized water, organic solvents (e.g., toluene), and drying under controlled temperatures (40–45°C) to obtain pure crystalline products.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Starting materials | Isopropyl hydrazine, aldehydes/ketones with hydroxymethyl group | Choice affects substitution pattern and yield |

| Reaction temperature | 50°C to 110°C | Controlled heating for cyclization |

| Catalysts | Acetic acid, NaOH | Acid or base catalysis depending on step |

| Solvents | Ethanol, methanol, water | Solvent choice influences solubility and reaction rate |

| Reaction time | 1 to 4 hours | Longer times may improve yield but risk decomposition |

| Purification methods | Filtration, washing with toluene, drying at 40–45°C | Ensures product purity and stability |

| Yield | 35% to 89% | Dependent on substituents and reaction optimization |

Notes on Industrial Scale Synthesis

- While detailed industrial synthesis data for this compound is scarce, general principles such as optimization of reaction parameters, use of efficient catalysts, and robust purification protocols apply.

- The use of aqueous workups with sodium bicarbonate and sodium chloride solutions is common to remove impurities and neutralize reaction mixtures.

- Drying under controlled temperature and extended time ensures removal of residual solvents and moisture, critical for product stability.

Q & A

Basic: What spectroscopic methods are most effective for characterizing the structural integrity of (3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol?

Answer: A combination of ¹H/¹³C NMR is critical for confirming the presence of functional groups (e.g., amino, isopropyl, hydroxymethyl). For example, the amino group typically resonates near δ 5.0–6.0 ppm in DMSO-d6, while the hydroxymethyl proton appears as a broad singlet. Mass spectrometry (ESI) validates molecular weight (e.g., m/z 186.2 for [M+H]⁺). Cross-reference spectral data with structurally similar pyrazole derivatives to resolve ambiguities .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer: Ethanol-water mixtures (3:1 v/v) enable high-purity crystals via slow evaporation. Monitor crystal growth at 4°C to minimize defects. Confirm purity by melting point analysis (compare to literature values, e.g., 120–122°C for analogs) and HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Basic: How can the amino group’s reactivity influence synthetic modifications of this compound?

Answer: The amino group participates in nucleophilic acyl substitution (e.g., acetylation with acetic anhydride) or Schiff base formation (e.g., with aldehydes). Use TLC to monitor reactions and purify via silica gel chromatography (ethyl acetate/hexane eluent). Adjust pH to prevent undesired protonation during aqueous workups .

Advanced: How can SHELX software resolve crystal structure ambiguities for this compound?

Answer: After data collection, use SHELXL for iterative refinement of positional/thermal parameters. Apply restraints for disordered isopropyl or hydroxymethyl groups. Validate with R-factor convergence (<5%) and electron density maps (e.g., check for residual peaks >1 eÅ⁻³). Compare bond lengths/angles to Cambridge Structural Database entries .

Advanced: What strategies mitigate byproducts during the synthesis of this compound?

Answer: Optimize condensation reaction stoichiometry (e.g., 1:1.2 molar ratio of precursors) in anhydrous THF under nitrogen. Use HPLC-DAD to track intermediates (λ = 254 nm). Quench side reactions by lowering temperature post-reduction (e.g., LiAlH4). Employ flash chromatography (hexane/EtOAc gradient) for purification .

Advanced: How can DFT calculations predict tautomeric equilibria in different solvents?

Answer: Model tautomers (e.g., amino vs. imino forms) using B3LYP/6-31G * basis sets. Calculate Gibbs free energy differences in solvents (DMSO, chloroform) via PCM solvation models . Validate with experimental ¹H NMR in deuterated solvents (e.g., D₂O for pH-dependent shifts) .

Basic: What analytical techniques confirm the absence of trace metals in synthesized batches?

Answer: Use ICP-MS to detect metals (e.g., Li from LiAlH4 reduction). Prepare samples in 2% HNO3 and calibrate with NIST-traceable standards. For organics, employ GC-MS with headspace sampling to identify volatile impurities .

Advanced: How does pH affect the compound’s stability in aqueous buffers?

Answer: Conduct accelerated stability studies (40°C/75% RH) across pH 3–9. Analyze degradation products via LC-QTOF-MS . Use Arrhenius modeling to extrapolate shelf-life. Buffer with phosphate (pH 7.4) or citrate (pH 3.0) for optimal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.